molecular formula C8H11FN2O B13306832 5-Fluoro-2-propoxypyridin-3-amine

5-Fluoro-2-propoxypyridin-3-amine

Katalognummer: B13306832
Molekulargewicht: 170.18 g/mol
InChI-Schlüssel: LRFMFOFWDVWXFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-propoxypyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-propoxypyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states and functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Fluoro-2-propoxypyridin-3-amine include other fluorinated pyridines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct physical, chemical, and biological properties compared to other fluorinated pyridines . This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H11FN2O

Molekulargewicht

170.18 g/mol

IUPAC-Name

5-fluoro-2-propoxypyridin-3-amine

InChI

InChI=1S/C8H11FN2O/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3

InChI-Schlüssel

LRFMFOFWDVWXFW-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C=C(C=N1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.